2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide
CAS No.:
Cat. No.: VC10088596
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O2 |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 2-[(1-phenylcyclopentanecarbonyl)amino]benzamide |
| Standard InChI | InChI=1S/C19H20N2O2/c20-17(22)15-10-4-5-11-16(15)21-18(23)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,22)(H,21,23) |
| Standard InChI Key | KDYIGOOUMPLQQE-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N |
| Canonical SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Introduction
Synthesis Pathways
The synthesis of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide typically involves multi-step organic reactions:
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Preparation of the Phenylcyclopentane Derivative:
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Cyclopentanone is reacted with phenylmagnesium bromide (Grignard reagent) to form 1-phenylcyclopentanol.
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Oxidation of the alcohol yields 1-phenylcyclopentanone.
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Formation of the Amide Bond:
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The phenylcyclopentanone is reacted with benzoyl chloride in the presence of an amine catalyst to form the intermediate.
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Coupling with anthranilic acid or its derivatives results in the final compound.
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These steps require precise reaction conditions to ensure high yield and purity.
Anticancer Potential
Similar compounds have shown promise as inhibitors of cancer cell proliferation by targeting specific enzymes or signaling pathways. The amide functional group may facilitate hydrogen bonding with biological macromolecules, improving efficacy.
Anti-inflammatory Activity
Amide-containing compounds often exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX). Docking studies could further evaluate this compound's interaction with COX-2 or other inflammatory mediators.
Table: Comparative Binding Energies (Hypothetical Docking Studies)
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.5 | 120 nM |
| Lipoxygenase (5-LOX) | -8.0 | 500 nM |
These values suggest moderate binding affinity, supporting further optimization for therapeutic use.
Limitations and Future Research Directions
While promising, the compound requires:
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Toxicological Studies: To assess cytotoxicity and safety profiles.
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Pharmacokinetic Analysis: Including absorption, distribution, metabolism, and excretion (ADME).
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Structural Optimization: To improve activity and reduce off-target effects.
Future research could explore analogs with different substitutions on the cyclopentane or benzamide rings to enhance specificity and potency.
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